4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with the molecular formula C16H13N3O2S and a molecular weight of 311.36 g/mol . This compound is known for its unique structure, which includes a triazole ring fused with a benzo[1,3]dioxole and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Related compounds have shown potent growth inhibition properties against various human cancer cell lines .
Molecular Mechanism
Related compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step synthetic routes. One common method involves the reaction of 1,3-dioxole-5-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Additionally, its antimicrobial activity is linked to its ability to inhibit the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound shares the benzo[d][1,3]dioxole moiety but differs in the heterocyclic ring structure, leading to different biological activities.
1,2,4-Triazole derivatives: These compounds have a similar triazole ring but may have different substituents, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(12-4-2-1-3-5-12)19(16)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGHPINVLKXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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